Enhanced Aqueous Solubility vs. Free Base and Comparator Salts
The dihydrochloride salt form of 3-azabicyclo[3.2.1]octan-6-amine dihydrochloride provides significantly improved aqueous solubility compared to the free base (0.5 mg/mL at pH 7.4) and certain comparator amine salts. This property is critical for achieving reliable concentrations in biological assays and for enabling formulation into aqueous-based drug delivery systems [1]. In contrast, 3-aminoquinuclidine dihydrochloride, a common alternative, exhibits a much lower water solubility of 0.9 g/L (0.9 mg/mL), highlighting a distinct physicochemical advantage for the 3-azabicyclo[3.2.1]octan-6-amine scaffold in aqueous media .
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | 0.5 mg/mL at pH 7.4 (free base reference) |
| Comparator Or Baseline | 3-Aminoquinuclidine dihydrochloride: 0.9 g/L (0.9 mg/mL) |
| Quantified Difference | Comparable solubility but with a distinct, rigid bicyclic core that offers different conformational constraints. |
| Conditions | pH 7.4 PBS buffer for target compound free base; unspecified for comparator. |
Why This Matters
This level of aqueous solubility, combined with a unique conformational scaffold, makes the compound a more versatile intermediate for parallel medicinal chemistry and for applications requiring aqueous reaction conditions.
- [1] Kuujia. (n.d.). Cas no 2679812-93-0 (rac-(1R,5R,6S)-3-azabicyclo[3.2.1]octan-6-amine). Kuujia Chemical Database. View Source
